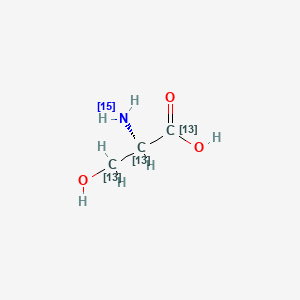![molecular formula C11H12F3N3 B15293160 (2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B15293160.png)
(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine is a chemical compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a trifluoroethyl group attached to the benzimidazole ring, which imparts unique chemical and physical properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring is formed by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction using a trifluoroethyl halide.
Methylation: The methyl group is introduced via alkylation using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学研究应用
(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Utilized in the study of enzyme kinetics and mechanisms, particularly those involving fluorinated substrates.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. This compound can inhibit or activate various signaling pathways, depending on the biological context.
相似化合物的比较
Similar Compounds
(Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazol-5(4 H)-one: A fluorophore used in live-cell imaging.
2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: A compound used to study enzyme kinetics and mechanisms.
Uniqueness
(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine is unique due to its specific trifluoroethyl substitution on the benzimidazole ring, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
属性
分子式 |
C11H12F3N3 |
|---|---|
分子量 |
243.23 g/mol |
IUPAC 名称 |
[2-methyl-1-(2,2,2-trifluoroethyl)benzimidazol-5-yl]methanamine |
InChI |
InChI=1S/C11H12F3N3/c1-7-16-9-4-8(5-15)2-3-10(9)17(7)6-11(12,13)14/h2-4H,5-6,15H2,1H3 |
InChI 键 |
LNHVQJJPQMUVFS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1CC(F)(F)F)C=CC(=C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


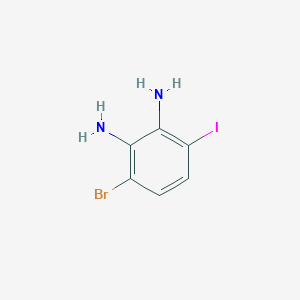
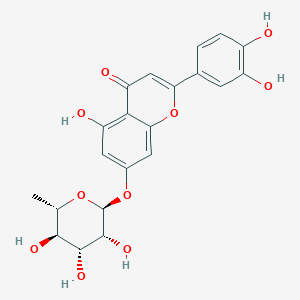

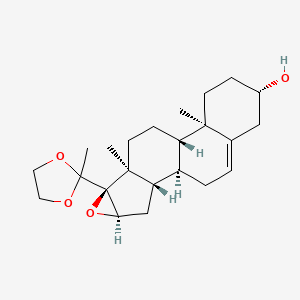
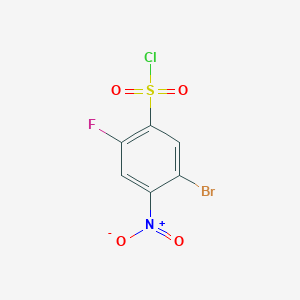
![1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine](/img/structure/B15293126.png)
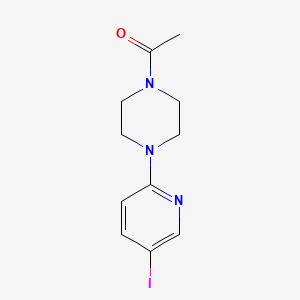
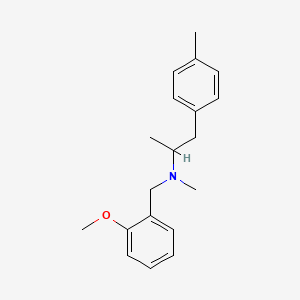
![[2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B15293133.png)
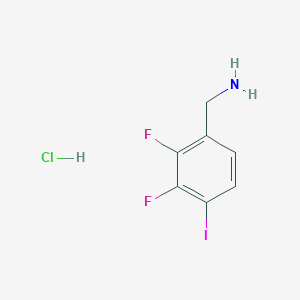
![[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium](/img/structure/B15293141.png)
![tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate](/img/structure/B15293145.png)
![[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine](/img/structure/B15293150.png)
